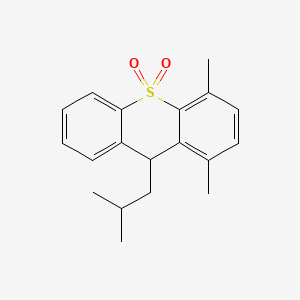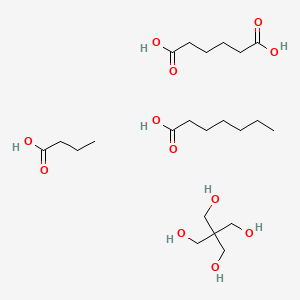![molecular formula C9H8FNO B14469955 N-[2-(4-Fluorophenyl)ethenyl]formamide CAS No. 66166-60-7](/img/structure/B14469955.png)
N-[2-(4-Fluorophenyl)ethenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Fluorophenyl)ethenyl]formamide is an organic compound characterized by the presence of a fluorophenyl group attached to an ethenyl formamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)ethenyl]formamide typically involves the reaction of 4-fluorobenzaldehyde with formamide under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Fluorophenyl)ethenyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-(4-Fluorophenyl)ethenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[2-(4-Fluorophenyl)ethenyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Fluorophenyl)formamide
- N-(2-(4-Fluorophenyl)-1-((propylamino)carbonyl)ethenyl)-4-methylbenzamide
Uniqueness
N-[2-(4-Fluorophenyl)ethenyl]formamide stands out due to its specific structural features, such as the ethenyl linkage and the presence of a fluorine atom. These characteristics confer unique chemical and biological properties, distinguishing it from other similar compounds .
Propiedades
Número CAS |
66166-60-7 |
|---|---|
Fórmula molecular |
C9H8FNO |
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
N-[2-(4-fluorophenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-7H,(H,11,12) |
Clave InChI |
IZQMYPIHFKBIAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CNC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
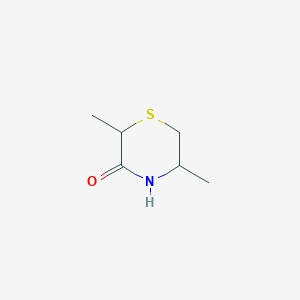
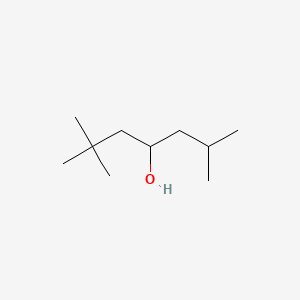

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

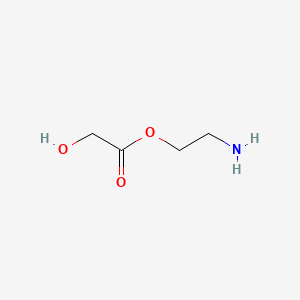
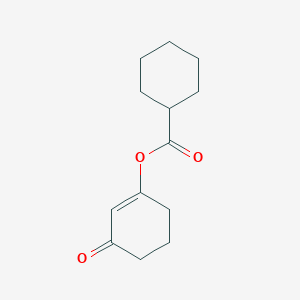
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
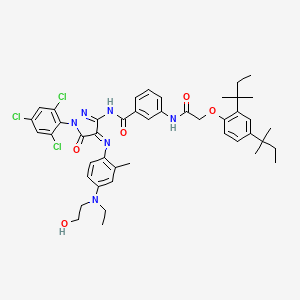
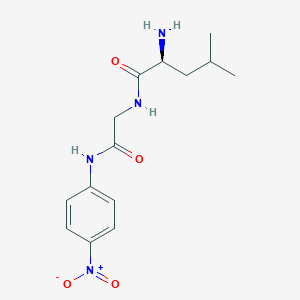
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
